6-Bromo-4-methyl-3-nitroquinoline

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

6-Bromo-4-methyl-3-nitroquinoline is a heteroaromatic quinoline derivative characterized by a bromine atom at the 6-position, a methyl group at the 4-position, and a nitro group at the 3-position of the quinoline core. It is commercially available with a typical purity of 96%.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
CAS No. 1185310-49-9
Cat. No. B3217878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methyl-3-nitroquinoline
CAS1185310-49-9
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])Br
InChIInChI=1S/C10H7BrN2O2/c1-6-8-4-7(11)2-3-9(8)12-5-10(6)13(14)15/h2-5H,1H3
InChIKeyMYJZQOHLSJFXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methyl-3-nitroquinoline: A Versatile Quinoline Intermediate for Targeted Pharmaceutical Synthesis (CAS: 1185310-49-9)


6-Bromo-4-methyl-3-nitroquinoline is a heteroaromatic quinoline derivative characterized by a bromine atom at the 6-position, a methyl group at the 4-position, and a nitro group at the 3-position of the quinoline core [1]. It is commercially available with a typical purity of 96% . This compound is primarily valued as a pharmaceutical intermediate due to the distinct reactivity offered by its orthogonal functional groups, which enables its use as a building block for synthesizing diverse bioactive molecules.

Why 6-Bromo-4-methyl-3-nitroquinoline Cannot Be Replaced by Unsubstituted or Isomeric Nitroquinolines in Complex Synthesis


Simply substituting 6-bromo-4-methyl-3-nitroquinoline with a related nitroquinoline derivative like 4-methyl-3-nitroquinoline (lacking bromine) or an 8-bromo isomer is not feasible for several reasons. The C-6 bromine atom is a critical synthetic handle for regioselective cross-coupling reactions, enabling the introduction of diverse aryl or alkyl groups at a precise location, which is impossible with non-brominated analogs [1]. While an 8-bromo isomer may also undergo coupling, it yields a regioisomeric product with potentially distinct and unpredictable biological activity. Furthermore, in specific applications, the position of the bromine atom dictates critical interactions with biological targets, as evidenced by studies where 6-bromo and 8-bromo substituted quinolines demonstrated divergent activities against drug-resistant viral mutants [2]. These differences underscore the need for the precise substitution pattern of 6-bromo-4-methyl-3-nitroquinoline.

Quantitative Differentiation of 6-Bromo-4-methyl-3-nitroquinoline Against Closest Analogs


Divergent Antiviral Potency of 6-Bromo vs. 8-Bromo Quinoline Scaffolds Against HIV-1 Integrase Mutant

In a study evaluating multi-substituted quinolines as HIV-1 integrase allosteric inhibitors, a derivative containing the 6-bromo-4-methyl substitution pattern was compared to its 8-bromo regioisomer. While both the 6-bromo and 8-bromo analogs showed improved antiviral properties relative to unsubstituted compounds, their behavior against a drug-resistant viral mutant differed dramatically. The 6-bromo-substituted compound experienced a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1].

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

Regioselective Cross-Coupling Potential of 6-Bromo-4-methyl-3-nitroquinoline

The presence of a bromine atom at the C-6 position of the quinoline ring provides a specific and reliable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the regioselective introduction of aryl, heteroaryl, or amine groups at this position to generate complex libraries [1]. In contrast, the non-brominated analog, 4-methyl-3-nitroquinoline, lacks this crucial functional handle and cannot undergo such reactions without additional, less selective functionalization steps, limiting its utility as a versatile intermediate.

Organic Synthesis Cross-Coupling Building Block

MELK Kinase Inhibitor Potential of 6-Bromo-4-methyl-3-nitroquinoline Scaffold

Patent literature identifies quinoline derivatives, including the 6-bromo-4-methyl-3-nitroquinoline core, as potential inhibitors of maternal embryonic leucine zipper kinase (MELK), a target implicated in various cancers . While the patent does not provide specific IC50 values for this exact compound, it establishes the structural class as having activity. This is a key differentiator from other simple nitroquinoline isomers, which lack this specific biological annotation and, therefore, a validated starting point for medicinal chemistry programs targeting MELK.

Kinase Inhibition MELK Cancer Therapeutics

Computational Property Profile and Its Impact on Bioavailability

Computational data for 6-bromo-4-methyl-3-nitroquinoline reveals a molecular weight of 267.08 g/mol, a calculated XLogP3-AA of 3.1, and a hydrogen bond acceptor count of 3 [1]. These properties place it within a favorable range for oral bioavailability, adhering to Lipinski's Rule of Five (MW < 500, LogP < 5, HBA < 10). In comparison, the non-brominated analog 4-methyl-3-nitroquinoline has a lower molecular weight (188.18 g/mol) and a lower LogP (not calculated, but expectedly lower), which may significantly alter its ADME profile. This suggests the brominated compound may exhibit superior membrane permeability and pharmacokinetic behavior, making it a more promising starting point for drug discovery.

ADME Physicochemical Properties Drug Design

Optimal Research Applications for 6-Bromo-4-methyl-3-nitroquinoline Based on Differentiated Evidence


Developing Next-Generation HIV-1 Integrase Inhibitors with Improved Resistance Profiles

6-Bromo-4-methyl-3-nitroquinoline is a strategic starting material for synthesizing novel allosteric HIV-1 integrase inhibitors. Evidence shows that the 6-bromo substitution pattern can lead to divergent activity against drug-resistant viral mutants compared to the 8-bromo isomer [1]. Researchers focused on overcoming drug resistance should prioritize this specific regioisomer to explore structure-activity relationships and potentially discover compounds with a higher barrier to resistance.

Constructing Diversified Quinoline Libraries via Regioselective Cross-Coupling

The C-6 bromine atom serves as an efficient handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of 6-substituted-4-methyl-3-nitroquinoline derivatives [1]. This application is ideal for medicinal chemists who need to rapidly explore chemical space around the quinoline core to identify new leads or optimize existing hits. The orthogonal reactivity of the nitro and bromo groups allows for a modular and efficient synthesis strategy.

Medicinal Chemistry Programs Targeting MELK Kinase for Oncology

For research groups investigating MELK as a therapeutic target for cancer, 6-bromo-4-methyl-3-nitroquinoline offers a validated, patent-backed starting point [1]. The compound falls within a claimed structural class of MELK inhibitors, providing a strong intellectual property and scientific rationale for its use. Procuring this specific intermediate can accelerate early-stage drug discovery efforts aimed at developing novel MELK-targeted therapies.

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